molecular formula C14H21NO2 B12110741 Methyl 2-(diethylamino)-2-phenylpropanoate

Methyl 2-(diethylamino)-2-phenylpropanoate

Cat. No.: B12110741
M. Wt: 235.32 g/mol
InChI Key: GSIZSPDHNNDHLG-UHFFFAOYSA-N
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Description

Methyl 2-(diethylamino)-2-phenylpropanoate (CAS No.: 1399657-36-3) is an ester derivative with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol . Its structure features a phenyl group and a diethylamino substituent attached to a methyl propanoate backbone. This compound is primarily utilized as a building block in medicinal chemistry and combinatorial synthesis, where its diethylamino group may influence pharmacokinetic properties or act as a functional handle for further derivatization .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

methyl 2-(diethylamino)-2-phenylpropanoate

InChI

InChI=1S/C14H21NO2/c1-5-15(6-2)14(3,13(16)17-4)12-10-8-7-9-11-12/h7-11H,5-6H2,1-4H3

InChI Key

GSIZSPDHNNDHLG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)(C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(diethylamino)-2-phenylpropanoate typically involves the esterification of 2-(diethylamino)-2-phenylpropanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(diethylamino)-2-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: The major product is 2-(diethylamino)-2-phenylpropanoic acid.

    Reduction: The major product is 2-(diethylamino)-2-phenylpropanol.

    Substitution: Various substituted esters and amides can be formed depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(diethylamino)-2-phenylpropanoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(diethylamino)-2-phenylpropanoate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, leading to various physiological effects. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Amino vs. Acyloxy Groups

Methyl 2-(isobutyryloxy)-2-phenylpropanoate (S27)
  • Molecular Formula: C₁₄H₂₂NO₄ (MW: 280.33 g/mol) .
  • Key Differences: Replaces the diethylamino group with an isobutyryloxy moiety.
  • Synthesis: Synthesized via reaction of Methyl 2-hydroxy-2-phenylpropanoate with isobutyric anhydride, DMAP, and NEt₃ in CH₂Cl₂ .
  • Applications: Used in acylative kinetic resolution studies, suggesting its ester group enhances catalytic activity compared to amino-substituted analogs .
Ethyl 2-(isobutyryloxy)-2-phenylpropanoate (S28)
  • Molecular Formula : C₁₅H₂₀O₄Na (MW: 287.31 g/mol) .
  • Key Differences : Ethyl ester instead of methyl and sodium counterion.
  • Implications : The ethyl group may improve lipophilicity, while the sodium salt enhances solubility in polar solvents .

Amino Group Variations: Diethylamino vs. Methylamino

Ethyl 2-methyl-2-(methylamino)propanoate
  • Molecular Formula: C₇H₁₅NO₂ (MW: 145.20 g/mol) .
  • Key Differences: Smaller methylamino group and ethyl ester.
  • Safety : Requires stringent handling precautions due to amine-related toxicity .

Aromatic Ring Modifications: Nitro Substitutions

Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate
  • Molecular Formula : C₁₁H₁₂N₂O₆ (MW: 268.22 g/mol) .
  • Key Differences : Electron-withdrawing nitro groups on the phenyl ring.
  • Implications : Nitro groups decrease electron density, altering stability and reactivity in electrophilic reactions. Likely less bioactive in medicinal contexts due to metabolic instability .
2-Methylphenyl 2-methylpropanoate
  • Molecular Formula : C₁₁H₁₄O₂ (MW: 178.23 g/mol) .
  • Key Differences : Methyl substituent on the phenyl ring.
Diethylamino-Containing Cytostatic Agents
  • Example: Derivatives like 2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)hydrazinecarbothioamide exhibit potent cytostatic activity (IC₅₀ in low micromolar range) against leukemia cells .
Antiviral and Antimicrobial Derivatives
  • Example: Compounds with diethylamino groups (e.g., derivatives 4b, 5a) show antiviral activity (IC₅₀: 11–20 μM) in HEL cell cultures .
  • Implications : The target compound’s ester group may limit direct antiviral efficacy but could serve as a prodrug precursor .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Trends
Methyl 2-(diethylamino)-2-phenylpropanoate 235.32 Diethylamino, methyl ester Moderate in organic solvents
Methyl 2-(isobutyryloxy)-2-phenylpropanoate 280.33 Isobutyryloxy, methyl ester Low polarity, hydrophobic
Ethyl 2-methyl-2-(methylamino)propanoate 145.20 Methylamino, ethyl ester Higher aqueous solubility
Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate 268.22 Dinitrophenyl, methyl ester Poor solubility, reactive

Biological Activity

Methyl 2-(diethylamino)-2-phenylpropanoate, commonly referred to as a diethylamino derivative of phenylpropanoic acid, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H25_{25}N\O2_2
  • Molecular Weight : 275.39 g/mol
  • IUPAC Name : this compound

This compound features a diethylamino group, which is significant for its biological activity, particularly in terms of its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to exhibit:

  • Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Some research indicates that the compound could provide neuroprotection by modulating neurotransmitter levels and reducing oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction of oxidative stress

Case Studies

  • Antimicrobial Study :
    A study evaluated the antimicrobial efficacy of various diethylamino compounds, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, indicating a promising profile for further development in antimicrobial therapies.
  • Anticancer Research :
    In vitro studies on human cancer cell lines revealed that this compound triggered apoptosis through mitochondrial pathways. The compound was tested at varying concentrations (10 µM to 100 µM), with IC50 values indicating potent activity against breast and colon cancer cells .
  • Neuroprotective Effects :
    A recent investigation into neuroprotective agents highlighted the efficacy of this compound in models of oxidative stress. The compound was shown to reduce cell death in neuronal cultures exposed to hydrogen peroxide, supporting its potential use in neurodegenerative disease management .

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